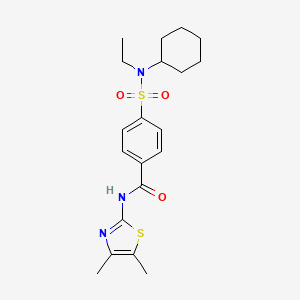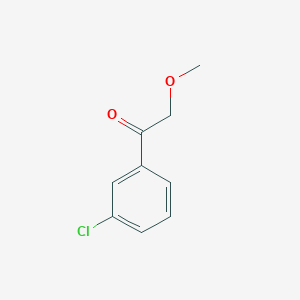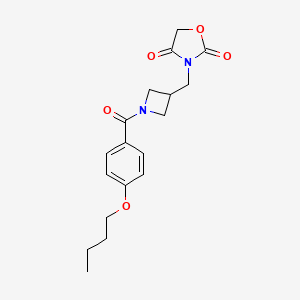![molecular formula C18H29N3O2S B2476961 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane CAS No. 876723-17-0](/img/structure/B2476961.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane, also known as Das-181, is a novel antiviral drug that has been developed to target influenza viruses. The drug has been shown to be effective against a broad range of influenza strains, including those that are resistant to current antiviral drugs.
Wirkmechanismus
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane works by targeting the sialic acid receptors on the surface of influenza viruses. The drug cleaves the sialic acid receptors, preventing the virus from attaching to host cells and replicating. This mechanism of action is different from current antiviral drugs, which target the viral proteins directly.
Biochemical and Physiological Effects:
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane has been shown to have a low toxicity profile in preclinical and clinical studies. The drug is well-tolerated and does not cause significant adverse effects in humans. In addition, 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane has been shown to have a high specificity for influenza viruses, with minimal activity against other viruses.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane has several advantages for lab experiments. The drug is easy to synthesize, has a high purity, and can be stored for long periods of time. In addition, 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane has a low risk of developing drug resistance, making it an attractive candidate for long-term use. However, one limitation of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane is that it is not effective against all influenza strains, and further research is needed to determine its efficacy against emerging strains.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane. One area of research is to determine the efficacy of the drug against emerging influenza strains, such as avian influenza. In addition, further studies are needed to determine the optimal dosage and administration of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane for the treatment of influenza. Another area of research is to investigate the potential use of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane for the prevention of influenza, such as in high-risk populations. Finally, research is needed to determine the safety and efficacy of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane in pediatric populations.
Conclusion:
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane is a novel antiviral drug that has shown promising results in preclinical and clinical studies for the treatment of influenza. The drug has a unique mechanism of action and a low risk of developing drug resistance, making it an attractive candidate for long-term use. Further research is needed to determine its efficacy against emerging influenza strains and its potential use for prevention.
Synthesemethoden
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane is synthesized through a multi-step process that involves the reaction of 4-(2,3-dimethylphenyl)piperazine with 1,4-bis(chlorosulfonyl)butane. The resulting product is then treated with sodium hydroxide to yield 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane. The synthesis method has been optimized to produce high yields of the drug with high purity.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane has been extensively studied in preclinical and clinical trials for its antiviral activity against influenza viruses. The drug has been shown to be effective against a broad range of influenza strains, including those that are resistant to current antiviral drugs. In addition, 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane has been shown to have a low risk of developing drug resistance, making it an attractive candidate for the treatment of influenza.
Eigenschaften
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-16-8-7-9-18(17(16)2)19-12-14-21(15-13-19)24(22,23)20-10-5-3-4-6-11-20/h7-9H,3-6,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNHRRNTZWBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B2476885.png)




![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)
![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)
![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)


![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)
